molecular formula C14H12N2O3 B1348881 N-methyl-2-nitro-N-phenylbenzamide CAS No. 61899-13-6

N-methyl-2-nitro-N-phenylbenzamide

Cat. No.: B1348881
CAS No.: 61899-13-6
M. Wt: 256.26 g/mol
InChI Key: XTFRUWLCKHHIIN-UHFFFAOYSA-N
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Description

N-methyl-2-nitro-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Quinazolines

A study by Ohta et al. (2010) explored the synthesis of 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes. The process involved treating N-phenylbenzamidines with specific reagents in the presence of a copper catalyst, yielding moderate to good yields of the quinazoline compounds (Ohta et al., 2010).

Antimycobacterial Activity

Wang et al. (2019) reported the design and synthesis of a series of novel nitrobenzamide derivatives, showing considerable in vitro antitubercular activity. Some derivatives exhibited excellent MIC values and opened a new direction for further development in antimycobacterial research (Wang et al., 2019).

Synthetic Process Investigations

Mao Duo (2000) investigated the synthetic process of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, starting from related compounds. The study provided insights into the optimization of catalytic hydrogenation conditions, achieving high yields and confirming the product through various analytical methods (Mao Duo, 2000).

Cyclopalladation and Bimetallic Complexes

Borduas et al. (2011) explored the cyclopalladation of N-methyl-N-phenylbenzamide derivatives, leading to the synthesis of bimetallic palladium(II) complexes. These complexes were characterized by X-ray crystallography and showed effectiveness as precatalysts for oxidative cross-coupling (Borduas et al., 2011).

Properties

IUPAC Name

N-methyl-2-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(18)19/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFRUWLCKHHIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351843
Record name N-methyl-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61899-13-6
Record name N-methyl-2-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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